Due to the presence of functional groups like methoxy (OCH3) and an alkyl chain, Dimethoxy(methyl)octylsilane could potentially act as a reactant or intermediate in organic synthesis reactions. The methoxy groups can participate in various reactions such as nucleophilic substitution or ether cleavage, while the alkyl chain can influence the solubility or reactivity of the molecule depending on the reaction conditions .
Silane coupling agents are chemicals that improve adhesion between organic and inorganic materials. The methoxy groups in Dimethoxy(methyl)octylsilane can react with inorganic surfaces like glass or metal oxides, while the alkyl chain can bond with organic polymers. This potential dual functionality suggests Dimethoxy(methyl)octylsilane as a candidate for investigating its efficiency as a silane coupling agent .
The combination of a hydrophobic alkyl chain and hydrophilic methoxy groups makes Dimethoxy(methyl)octylsilane an interesting candidate for biomolecule modification. Attaching this molecule to biomolecules like proteins or nanoparticles could alter their solubility, targeting, or other properties relevant to biological research .
Dimethoxy(methyl)octylsilane is an organosilicon compound with the molecular formula and a molecular weight of 218.41 g/mol. It features a silane backbone, characterized by two methoxy groups and an octyl chain, which contributes to its unique properties. This compound is often utilized in various chemical applications due to its ability to modify surfaces and enhance adhesion properties.
The synthesis of dimethoxy(methyl)octylsilane typically involves:
These methods allow for the production of dimethoxy(methyl)octylsilane in varying purities and yields depending on reaction conditions.
Dimethoxy(methyl)octylsilane has diverse applications, including:
Interaction studies involving dimethoxy(methyl)octylsilane focus on its behavior when applied to different substrates. These studies often evaluate:
Results indicate that surfaces treated with dimethoxy(methyl)octylsilane exhibit improved longevity and resistance compared to untreated surfaces.
Several compounds share structural similarities with dimethoxy(methyl)octylsilane. Here are some comparable compounds:
Dimethoxy(methyl)octylsilane stands out due to its balanced hydrophobic characteristics combined with functional versatility, making it suitable for both industrial applications and research purposes. Its unique combination of properties allows it to excel in areas where both adhesion enhancement and surface modification are required.
Dimethoxy(methyl)octylsilane is an organosilicon compound with the molecular formula C₁₁H₂₦O₂Si and a molecular weight of 218.41 g/mol [1] [2] [3]. The compound is registered under CAS Registry Number 85712-15-8 and has the IUPAC name dimethoxy-methyl-octylsilane [4]. The molecular structure consists of a central silicon atom bonded to one methyl group, one octyl chain, and two methoxy groups, representing a tetrahedrally coordinated silicon center [1] [2].
The structural representation can be expressed through various chemical identifiers. The InChI notation is InChI=1S/C11H26O2Si/c1-5-6-7-8-9-10-11-14(4,12-2)13-3/h5-11H2,1-4H3, with the corresponding InChI Key being GOIPELYWYGMEFQ-UHFFFAOYSA-N [3] [5]. The SMILES representation is CCCCCCCCSi(OC)OC, clearly showing the octyl chain attached to the silicon center along with the methyl and two methoxy substituents [2] [5].
Property | Value |
---|---|
Molecular Formula | C₁₁H₂₆O₂Si |
Molecular Weight (g/mol) | 218.41 |
CAS Registry Number | 85712-15-8 |
IUPAC Name | dimethoxy-methyl-octylsilane |
InChI | InChI=1S/C11H26O2Si/c1-5-6-7-8-9-10-11-14(4,12-2)13-3/h5-11H2,1-4H3 |
InChI Key | GOIPELYWYGMEFQ-UHFFFAOYSA-N |
SMILES | CCCCCCCCSi(OC)OC |
MDL Number | MFCD00043052 |
EINECS Number | 288-374-3 |
Dimethoxy(methyl)octylsilane exists as a liquid at room temperature (20°C) [1] [6]. The compound presents as a colorless to almost colorless clear liquid with no characteristic odor reported in available literature [1] [7]. This physical state is consistent with the molecular structure, where the long octyl chain provides sufficient molecular weight and hydrophobic character to maintain liquid form at ambient conditions.
The boiling point of dimethoxy(methyl)octylsilane is reported as 199°C at standard atmospheric pressure [1] [6]. This relatively high boiling point reflects the molecular weight of the compound and the intermolecular forces present, particularly van der Waals interactions from the octyl chain. No specific melting point has been documented in the literature, as the compound remains liquid at room temperature, suggesting a melting point below 20°C [1] [6].
The vapor pressure of dimethoxy(methyl)octylsilane is reported as 0.16 kPa at 54°C [7]. This relatively low vapor pressure indicates limited volatility at moderate temperatures, which is consistent with the compound's molecular weight and structure. The presence of the long octyl chain contributes to reduced vapor pressure compared to smaller organosilicon compounds.
The flash point of dimethoxy(methyl)octylsilane is 90°C [1] [4] [7], classifying it as a combustible liquid rather than a highly flammable substance. This flash point is consistent with the molecular structure and indicates that the compound requires elevated temperatures to generate sufficient vapor for ignition. The compound is classified under hazard statement H227 as a combustible liquid [1] [4].
Dimethoxy(methyl)octylsilane exhibits characteristic solubility behavior typical of organosilicon compounds with mixed hydrophobic and hydrophilic characteristics. The compound is insoluble in water due to the hydrophobic nature of the octyl chain [8]. However, it demonstrates solubility in alcohols such as ethanol [8] and other organic solvents including hexane . This solubility pattern reflects the amphiphilic nature of the molecule, where the methoxy groups provide some polarity while the octyl chain dominates the hydrophobic character.
The compound can undergo hydrolysis in the presence of water [8], a reaction typical of alkoxysilanes where the silicon-oxygen bonds can be cleaved under appropriate conditions. This hydrolytic sensitivity necessitates storage under inert gas conditions to prevent moisture-induced degradation [1] [6].
Property | Value | Source |
---|---|---|
Physical State at 20°C | Liquid | TCI Chemicals |
Appearance | Colorless to almost colorless clear liquid | TCI Chemicals |
Color | Colorless | TCI Chemicals |
Density (g/mL at 25°C) | 0.863 | Sigma-Aldrich |
Specific Gravity (20/20) | 0.86 | TCI Chemicals |
Boiling Point (°C) | 199 | TCI Chemicals |
Flash Point (°C) | 90 | TCI Chemicals |
Vapor Pressure (kPa at 54°C) | 0.16 | TCI Chemicals SDS |
Refractive Index (n₂₀/D) | 1.42 | TCI Chemicals |
Nuclear magnetic resonance spectroscopy provides detailed structural information about dimethoxy(methyl)octylsilane. While comprehensive NMR data for this specific compound is limited in the literature, spectroscopic analysis of related organosilicon compounds with similar functional groups provides insight into expected spectral characteristics [10] [11].
The ¹H NMR spectrum would be expected to show characteristic signals for the different proton environments: the octyl chain protons appearing as multiplets in the aliphatic region (0.8-2.5 ppm), the methoxy proton signals as singlets around 3.6-3.8 ppm, and the silicon-bound methyl group as a singlet around 0.2-0.4 ppm [11]. The integration ratios would reflect the molecular composition with 15 protons from the octyl chain, 6 protons from the two methoxy groups, and 3 protons from the silicon-methyl group.
¹³C NMR spectroscopy would reveal the carbon framework, with the octyl chain carbons appearing in the aliphatic region (10-35 ppm), methoxy carbons around 50-55 ppm, and the silicon-bound methyl carbon appearing upfield around -5 to 0 ppm due to the shielding effect of silicon [11]. ²⁹Si NMR, when available, would provide direct information about the silicon environment, typically appearing in the range of -10 to -20 ppm for tetrahedrally coordinated silicon with organic and alkoxy substituents.
Infrared spectroscopy of organosilicon compounds like dimethoxy(methyl)octylsilane reveals characteristic absorption bands that provide structural confirmation [12] [13]. The IR spectrum would be expected to show several diagnostic features based on the functional groups present.
The alkyl C-H stretching vibrations from the octyl chain and methyl groups would appear in the range of 2850-3000 cm⁻¹, with asymmetric and symmetric stretching modes clearly distinguishable [12] [13]. The Si-O stretching vibrations from the methoxy groups would manifest as strong absorptions typically in the range of 1000-1100 cm⁻¹ [12] [13]. The Si-C stretching vibrations would appear around 700-900 cm⁻¹, while C-O stretching from the methoxy groups would contribute absorptions around 1000-1200 cm⁻¹ [12] [13].
The characteristic Si-OCH₃ group vibrations would be particularly diagnostic, with the methoxy C-H stretching appearing around 2950 cm⁻¹ and the Si-O-C asymmetric stretching around 1080-1100 cm⁻¹ [12] [13]. The absence of Si-H or Si-OH stretching vibrations would confirm the substituted nature of the silicon center.
Mass spectrometry of dimethoxy(methyl)octylsilane would provide molecular weight confirmation and fragmentation pattern information. The molecular ion peak would appear at m/z 218, corresponding to the molecular weight of the compound [1] [2]. The fragmentation pattern would be characteristic of organosilicon compounds containing alkoxy and alkyl substituents.
Common fragmentation pathways for similar organosilicon compounds include loss of methoxy groups (loss of 31 mass units), loss of the octyl chain through α-cleavage relative to silicon, and formation of characteristic silicon-containing fragment ions [14] [15]. The base peak might correspond to loss of one or both methoxy groups, or to fragmentation of the octyl chain. Silicon-containing fragments often show characteristic isotope patterns due to the presence of ²⁸Si, ²⁹Si, and ³⁰Si isotopes.
Electrospray ionization mass spectrometry would typically show [M+H]⁺ or [M+Na]⁺ adduct ions, while electron impact ionization would provide extensive fragmentation useful for structural elucidation [15].
The silicon atom in dimethoxy(methyl)octylsilane adopts a tetrahedral coordination geometry, consistent with sp³ hybridization [16] [17]. The silicon center is bonded to four substituents: one methyl group, one octyl chain, and two methoxy groups. This arrangement results in a tetrahedral molecular geometry around the silicon atom with bond angles approximately 109.5° [17] [18].
The bonding pattern reflects the electronic properties of silicon, which is more electropositive than carbon (electronegativity 1.90 vs 2.55 for carbon) [19]. This electronegativity difference results in polarized Si-C and Si-O bonds, with silicon bearing partial positive charge and the attached atoms carrying partial negative charges [19]. The Si-O bonds to the methoxy groups are particularly polarized due to the higher electronegativity of oxygen.
The electron distribution around silicon is influenced by the ability of the element to utilize vacant d orbitals for bonding interactions [19]. While the ground state configuration involves sp³ hybridization, the presence of low-lying d orbitals allows for potential expansion of the coordination sphere under appropriate conditions, which is relevant for the hydrolysis reactivity of the compound [19].
The conformational behavior of dimethoxy(methyl)octylsilane is governed by rotation about the Si-C bonds, particularly the bond connecting silicon to the octyl chain. The octyl chain can adopt various conformations through rotation about the C-C bonds, with gauche and anti conformations being predominant [20] [21].
The rotational barriers in organosilicon compounds are generally lower than those in corresponding carbon analogs [22] [21]. For methylsilane derivatives, computational studies have shown internal rotation barriers of approximately 1.7-2.0 kcal/mol, which are significantly lower than those found in analogous carbon compounds [22]. This reduced barrier is attributed to the longer Si-C bonds compared to C-C bonds and the different orbital overlap characteristics.
The methoxy groups attached to silicon can also undergo internal rotation, with the Si-O-C bond system allowing for conformational flexibility. The preferred conformations are influenced by steric interactions between the substituents and electronic effects related to the silicon center [20] [21].
The overall molecular conformation is also influenced by intramolecular interactions, particularly between the octyl chain and the methoxy groups. The extended nature of the octyl chain means that it can adopt various conformations without significant steric interference with the other substituents around silicon. This conformational flexibility contributes to the physical properties of the compound, including its liquid state at room temperature and its solubility characteristics in various solvents.
Solvent/Property | Solubility/Behavior | Reference |
---|---|---|
Water | Insoluble | Sanfanchem |
Alcohol (Ethanol) | Soluble | Sanfanchem |
Organic Solvents | Soluble in ethanol and hexane | Evitachem |
Hydrolysis in Water | Can be hydrolyzed | Sanfanchem |
Storage Condition | Moisture sensitive, store under inert gas | TCI Chemicals |
Irritant;Environmental Hazard